

An In-depth Technical Guide to 3-Bromo-5-methylphenylboronic Acid

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Compound of Interest

Compound Name: 3-Bromo-5-methylphenylboronic acid

Cat. No.: B1284256

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Bromo-5-methylphenylboronic acid**, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document outlines its chemical properties, a detailed synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions.

Core Compound Properties

3-Bromo-5-methylphenylboronic acid is a valuable reagent in organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its bifunctional nature, possessing both a bromo-substituent and a boronic acid moiety, allows for its versatile incorporation into complex molecular architectures.

Property	Value
Molecular Weight	214.85 g/mol
Molecular Formula	C ₇ H ₈ BBrO ₂
CAS Number	849062-36-8
Appearance	White to off-white solid
Melting Point	278-283 °C
Boiling Point (Predicted)	351.8 ± 52.0 °C
Density (Predicted)	1.57 ± 0.1 g/cm ³

Synthetic Protocol: Preparation of 3-Bromo-5-methylphenylboronic Acid

The following protocol describes a representative synthesis of **3-Bromo-5-methylphenylboronic acid** from 1,3-dibromo-5-methylbenzene via a lithium-halogen exchange followed by borylation. This method is adapted from established procedures for analogous arylboronic acids.

Reaction Scheme:

Figure 1: Synthesis of **3-Bromo-5-methylphenylboronic acid**.

Materials:

- 1,3-Dibromo-5-methylbenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Triisopropyl borate (B(OiPr)₃)
- 1 M Hydrochloric acid (HCl)

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1,3-dibromo-5-methylbenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- Quenching and Workup: The reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred for 30 minutes. The phases are separated, and the aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous $MgSO_4$ or Na_2SO_4 , filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield **3-Bromo-5-methylphenylboronic acid** as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

3-Bromo-5-methylphenylboronic acid is a versatile coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. Below is a general protocol for a typical coupling reaction.

Catalytic Cycle:

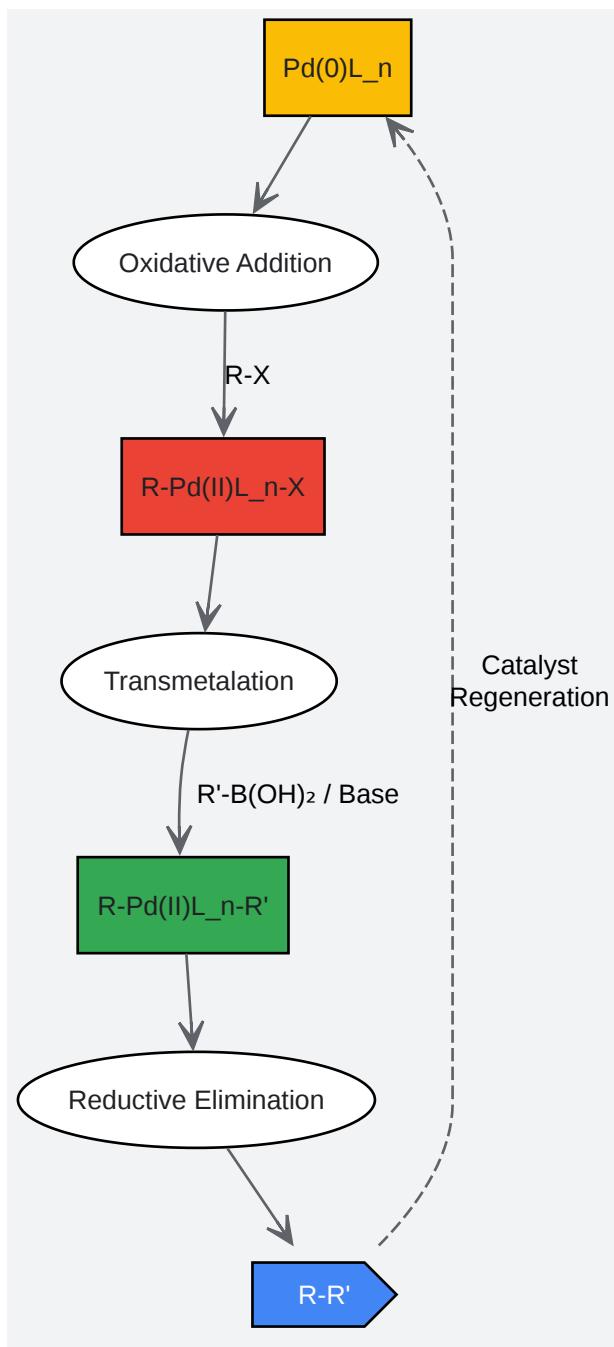
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Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

General Experimental Protocol:

Materials:

- **3-Bromo-5-methylphenylboronic acid** (1.2 equivalents)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or a pre-catalyst) (0.01-0.05 equivalents)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) (2.0-3.0 equivalents)
- Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry reaction vessel, add the aryl halide, **3-Bromo-5-methylphenylboronic acid**, the base, and the palladium catalyst.
- Inerting: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
- Solvent Addition: Degassed solvent(s) are added to the reaction mixture.
- Reaction: The mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.
- Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

This guide provides a foundational understanding of **3-Bromo-5-methylphenylboronic acid** for its effective use in a research and development setting. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

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